molecular formula C11H17BN2O4 B12962667 (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid

(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid

Cat. No.: B12962667
M. Wt: 252.08 g/mol
InChI Key: ZRLJRAMQSKEURH-UHFFFAOYSA-N
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Description

(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Deprotection: Trifluoroacetic acid (TFA) for removing the Boc group.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of pyridine-4-yl alcohol derivatives.

    Deprotection: Formation of free amine derivatives.

Scientific Research Applications

(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Potential use in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Exploration in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-3-YL)boronic acid: Similar structure but with the boronic acid group at the 3-position.

    (2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-2-YL)boronic acid: Similar structure but with the boronic acid group at the 2-position.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: A related compound with a tetrahydropyridine ring.

Uniqueness

(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group also provides additional functionalization options, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17BN2O4

Molecular Weight

252.08 g/mol

IUPAC Name

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-9-6-8(12(16)17)4-5-13-9/h4-6,16-17H,7H2,1-3H3,(H,14,15)

InChI Key

ZRLJRAMQSKEURH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)CNC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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